3'-Hydroxy Valbenazine

Description

3'-Hydroxy Valbenazine (also referred to as [+]-α-dihydrotetrabenazine or [+]-α-HTBZ) is the primary active metabolite of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia (TD) . Valbenazine itself is a prodrug that undergoes enzymatic conversion to 3'-Hydroxy Valbenazine, which selectively inhibits VMAT2, reducing the presynaptic uptake of monoamines (e.g., dopamine) into synaptic vesicles. This mechanism alleviates hyperkinetic movements associated with TD . Pharmacokinetic studies demonstrate that 3'-Hydroxy Valbenazine has a gradual formation (time to maximum concentration: 4–8 hours) and a prolonged half-life (16–23 hours), enabling once-daily dosing of valbenazine .

Properties

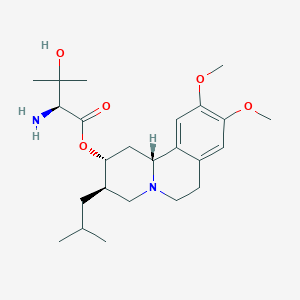

Molecular Formula |

C24H38N2O5 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C24H38N2O5/c1-14(2)9-16-13-26-8-7-15-10-20(29-5)21(30-6)11-17(15)18(26)12-19(16)31-23(27)22(25)24(3,4)28/h10-11,14,16,18-19,22,28H,7-9,12-13,25H2,1-6H3/t16-,18-,19-,22-/m1/s1 |

InChI Key |

RPHPRWCGGJGIHI-WGQQHEPDSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)(C)O)N)OC)OC |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)(C)O)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Valbenazine involves several steps, starting from dihydroisoquinoline as a key intermediate. The process includes a highly stereoselective 1,3-dipolar cycloaddition, followed by N-O bond cleavage and lactamization . The chiral resolution of racemic hydrotetrabenazine (HTBZ) derived from ketone reduction is also a critical step in the synthesis .

Industrial Production Methods: Industrial production of Valbenazine and its derivatives, including 3’-Hydroxy Valbenazine, often involves the use of crystalline acid addition salts. An improved process for the preparation of Valbenazine tosylate has been developed, which includes reacting the Hydroxy CSA compound with Boc-L-Valine .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy Valbenazine undergoes various chemical reactions, including:

Oxidation: Conversion to other hydroxylated metabolites.

Reduction: Formation of reduced derivatives.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of 3’-Hydroxy Valbenazine, which may have different pharmacological properties.

Scientific Research Applications

3’-Hydroxy Valbenazine has several scientific research applications:

Chemistry: Used as a reference compound in the study of VMAT2 inhibitors.

Biology: Investigated for its role in neurotransmitter regulation and synaptic vesicle function.

Industry: Utilized in the development of new pharmaceuticals targeting VMAT2.

Mechanism of Action

The mechanism of action of 3’-Hydroxy Valbenazine involves the inhibition of VMAT2, a transporter that regulates the uptake of monoamines from the cytoplasm to synaptic vesicles for storage and release . By inhibiting VMAT2, 3’-Hydroxy Valbenazine reduces the release of dopamine and other monoamines into the synaptic cleft, thereby alleviating symptoms associated with dopamine hypersensitivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action and Pharmacokinetics

Valbenazine vs. Tetrabenazine

- Valbenazine/3'-Hydroxy Valbenazine : Valbenazine is metabolized into 3'-Hydroxy Valbenazine, which provides sustained VMAT2 inhibition with once-daily dosing. The metabolite’s half-life (~20 hours) supports stable plasma concentrations .

- Tetrabenazine : Requires multiple daily doses due to a shorter half-life (~4–8 hours). It is metabolized into α- and β-HTBZ isomers, which have broader off-target effects, contributing to higher rates of depression and sedation .

Valbenazine vs. Deutetrabenazine

Key Pharmacokinetic Data

| Compound | Active Metabolite | Half-Life (Hours) | Dosing Frequency |

|---|---|---|---|

| Valbenazine | 3'-Hydroxy Valbenazine | 15–20 | Once daily |

| Tetrabenazine | α/β-HTBZ | 4–8 | 3× daily |

| Deutetrabenazine | α-HTBZ | 9–10 | 2× daily |

Efficacy in Tardive Dyskinesia

Valbenazine

- KINECT 3 Trial: Valbenazine 80 mg/day demonstrated a 3.2-point reduction in Abnormal Involuntary Movement Scale (AIMS) scores versus placebo (−0.1; p < 0.001) at Week 4. Effect size (Cohen’s d) was 0.90, indicating large clinical significance .

- J-KINECT Trial (Japanese Cohort) : Valbenazine 80 mg achieved a −3.7 AIMS score improvement vs. placebo (−0.1; p < 0.001), with sustained efficacy through 48 weeks .

Tetrabenazine

- Limited head-to-head data, but historical studies show comparable AIMS reductions (~2–3 points). However, high dropout rates (up to 20%) due to adverse events (AEs) like depression and parkinsonism are reported .

Deutetrabenazine

Efficacy Comparison

| Compound | AIMS Reduction (vs. Placebo) | Effect Size (Cohen’s d) | Sustained Efficacy |

|---|---|---|---|

| Valbenazine 80 mg | −3.2 | 0.90 | Up to 52 weeks |

| Deutetrabenazine | −3.0 | 0.60 | 12 weeks |

| Tetrabenazine | −2.5 | 0.50 | N/A |

Valbenazine

Tetrabenazine

Q & A

Q. How can researchers design pharmacokinetic studies to assess 3'-Hydroxy Valbenazine's metabolic stability and enzyme interactions?

Methodological Approach:

- Conduct crossover studies in healthy volunteers with serial blood sampling (0.5–8 hours post-dose) to capture peak plasma concentrations of valbenazine and its metabolites, including 3'-Hydroxy Valbenazine (NBI-98782) .

- Co-administer valbenazine with CYP3A4/5 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) to quantify drug-drug interactions (DDIs). For example, rifampin reduces NBI-98782 AUC by ~80%, necessitating dose adjustments in patients on CYP3A4-modifying therapies .

- Use validated LC-MS/MS assays to differentiate valbenazine, NBI-98782, and minor metabolites like NBI-136110, ensuring accurate quantification of VMAT2-active species .

Q. What validated scales and endpoints should be prioritized in acute-phase efficacy trials for tardive dyskinesia (TD)?

Methodological Approach:

- Primary endpoint: Abnormal Involuntary Movement Scale (AIMS) total score change from baseline (e.g., KINECT 3 trial: −3.2 points for 80 mg valbenazine vs. −0.1 for placebo; Cohen’s d = 0.90) .

- Secondary endpoints: Clinical Global Impression of TD Severity (CGI-TD) and Patient Global Impression of Change (PGI-C). In KINECT 3, 90% of patients on 80 mg/day showed ≥50% AIMS improvement .

- Stratify analyses by baseline AIMS scores (e.g., 8–10.4 in KINECT trials) and psychiatric comorbidities (schizophrenia vs. mood disorders) to account for heterogeneity .

Advanced Research Questions

Q. How can contradictory efficacy data between early and late-phase trials be resolved?

Methodological Approach:

- Conduct meta-analyses pooling data from trials with divergent results (e.g., KINECT 2 vs. NCT01393600). Adjust for covariates like sample size (N=37 in NCT01393600 vs. N=234 in KINECT 3) and dosing regimens (40–100 mg/day) .

- Apply sensitivity analyses (e.g., tipping point analysis) to assess robustness of results under missing data assumptions. For example, impose worsening delta values (+1 to +3) on imputed AIMS scores until statistical significance is lost (p ≥0.05) .

- Compare effect sizes across subgroups (e.g., older vs. younger patients; mood disorder cohorts) to identify confounding variables .

Q. What longitudinal study designs optimize safety monitoring for 3'-Hydroxy Valbenazine in chronic TD management?

Methodological Approach:

- Implement open-label extension studies (e.g., KINECT 4: 48-week treatment + 4-week washout) with quarterly safety assessments. Track adverse events (AEs) like somnolence (5.3% vs. 3.9% placebo), akathisia (3.3% vs. 1.3%), and suicidality (2.6% vs. 5.3%) .

- Use survival analysis to model time-to-AE onset, particularly for rare events (e.g., syncope, parkinsonism). In KINECT 3, 15.7% discontinued due to AEs over 42 weeks .

- Cluster AEs by mechanism: VMAT2 inhibition (somnolence), off-target receptor binding (anticholinergic effects), or metabolic pathways (CYP2D6 polymorphisms) .

Q. How can pharmacodynamic models relate 3'-Hydroxy Valbenazine plasma levels to VMAT2 occupancy?

Methodological Approach:

- Develop PK/PD models using sparse sampling data from Phase 1–3 trials. NBI-98782 (tmax 4–8 hours; t½ 15–22 hours) contributes >90% of VMAT2 inhibition activity .

- Validate models with PET imaging of vesicular monoamine transporter occupancy in striatal regions, correlating with AIMS score improvements .

- Adjust for covariates like hepatic impairment (reduced metabolite clearance) or CYP2D6 poor metabolizers (elevated NBI-98782 exposure) .

Methodological Considerations

Q. What statistical methods address missing data in TD trials with high dropout rates?

- Apply multiple imputation (MI) under missing-at-random (MAR) assumptions for primary endpoints. For non-ignorable missingness (MNAR), use tipping point analyses to determine delta thresholds for loss of significance .

- Stratify imputation by treatment arm and baseline characteristics (e.g., psychiatric diagnosis, age) to reduce bias .

Q. How should researchers adjust dosing protocols for special populations (e.g., elderly, mood disorders)?

- Conduct subgroup analyses of pooled trial data (e.g., age dichotomized at 55 years). No significant efficacy/tolerability differences were observed in older adults, but monitor for falls (4.1% valbenazine vs. 2.2% placebo) .

- For mood disorders, incorporate depression rating scales (e.g., MADRS) to detect latent worsening, though KINECT trials reported low rates (<2%) .

Q. What in vitro assays best predict 3'-Hydroxy Valbenazine’s transporter inhibition potential?

- Screen for P-glycoprotein (P-gp) inhibition using Caco-2 cell monolayers. Valbenazine is a moderate P-gp inhibitor at GI tract concentrations but lacks systemic effects .

- Test CYP3A4/5 and CYP2D6 inhibition in human liver microsomes to guide DDI risk stratification .

Q. How can quality-of-life (QOL) metrics be integrated into TD trial endpoints?

Q. What washout period designs confirm reversibility of 3'-Hydroxy Valbenazine’s effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.